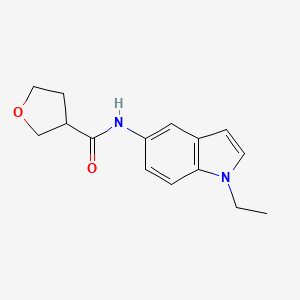![molecular formula C13H15N3O3S B7543011 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide selectively inhibits protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which reduces the potential for off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo. Additionally, the high selectivity of this compound may limit its potential use in combination therapies.
Orientations Futures
There are several future directions for research on 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Additionally, research is needed to determine the optimal dosing and administration of this compound for different diseases. This compound may also have potential applications in combination therapies with other drugs or in combination with radiation therapy. Finally, research is needed to further understand the mechanisms of action of this compound and its potential effects on other cellular processes.
Méthodes De Synthèse
The synthesis of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide involves the reaction of 4-aminobutylglyoxaline with 3-cyanothiophene-2-carboxylic acid and subsequent amidation with N-methyl-1,3-propanediamine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to achieve high yield and purity of this compound.
Applications De Recherche Scientifique
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and HCV.
Propriétés
IUPAC Name |
4-[[(3-cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-7-9-1-6-20-10(9)11(17)16-8-13(12(15)18)2-4-19-5-3-13/h1,6H,2-5,8H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNMAKWTBRGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CS2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)



![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
